Bienvenue dans la boutique en ligne BenchChem!

N-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Triazolopyridazine SAR 3-Methyl substitution

Procure N-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, a unique triazolo[4,3-b]pyridazine scaffold for SAR campaigns. Its 3-methyl and N-(3,3-diphenylpropyl) 6-amino substituents confer distinct lipophilicity and steric profiles, differentiating it from generic analogs. This privileged structure is validated across Pim-1 kinase and BRD4 bromodomains. The 3,3-diphenylpropyl group is a known GPCR pharmacophore. This compound enables exploration of dual c-Met/Pim-1 inhibition and ZA channel interactions in BRD4. Ensure research integrity with this non-interchangeable, high-purity probe.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
Cat. No. B4516805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H21N5/c1-16-23-24-21-13-12-20(25-26(16)21)22-15-14-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,19H,14-15H2,1H3,(H,22,25)
InChIKeyZBROWSAOGUDNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,3-Diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Core Identity and Procurement Context


N-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (molecular formula C21H21N5, molecular weight ~343.43 g/mol) is a synthetic small molecule belonging to the triazolo[4,3-b]pyridazine class—a fused bicyclic heterocyclic scaffold comprising a 1,2,4-triazole ring annulated to a pyridazine . The compound features a 3-methyl substituent on the triazole ring and an N-(3,3-diphenylpropyl)amino group at the 6-position of the pyridazine. This scaffold has been independently validated across multiple target families, including Pim-1 kinase, BRD4 bromodomains, GABA-A benzodiazepine receptors, and Rev-Erb nuclear receptors, establishing the core as a privileged structure in medicinal chemistry [1][2]. The compound is primarily distributed through specialty chemical suppliers for research use only, typically at ≥95% purity .

Why Generic Substitution Fails for N-(3,3-Diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine


Triazolo[4,3-b]pyridazine derivatives are not functionally interchangeable. The identity, position, and steric/electronic character of substituents at the 3- and 6-positions dictate target selectivity, binding mode, and pharmacokinetic profile. For instance, within the benzodiazepine receptor ligand series, 3-substitution directly modulates receptor subtype selectivity and intrinsic efficacy [1]. In Pim-1 kinase inhibitors, the 6-amino substituent governs both potency and selectivity, with N-cyclohexyl and N-piperidinyl variants yielding Ki values spanning from 21 nM to >1 µM depending on the aryl group at position 3 [2]. The 3,3-diphenylpropyl group introduces a distinct lipophilic and steric profile (estimated cLogP increase of ~2–3 units vs. cycloalkyl or benzyl analogs) that cannot be replicated by simple alkyl or benzyl amines, directly impacting membrane permeability, protein binding, and off-target liability [3]. Substituting this compound with a generic triazolo[4,3-b]pyridazin-6-amine analog—even one with identical core—would yield a functionally different chemical entity with unpredictable biological outcomes.

Quantitative Differentiation Evidence for N-(3,3-Diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine


3-Methyl Substitution on Triazolo[4,3-b]pyridazine: Structural Differentiation from the Des-Methyl Analog

The target compound (C21H21N5, MW 343.43) carries a 3-methyl substituent on the 1,2,4-triazole ring. The closest structural comparator is N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C20H19N5, MW 329.4), which lacks this methyl group . In the broader triazolo[4,3-b]pyridazine class, the presence and identity of the 3-substituent is a critical determinant of biological activity. For benzodiazepine receptor ligands, 3-substitution with methyl (as in CL 218872, 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine) confers selectivity for the BZ1 (α1-containing) receptor subtype with Ki = 130 nM for α1 vs. 1820 nM for α2 (14-fold selectivity) . The 3-methyl group contributes both steric and electronic modulation of the triazole ring's interaction with target binding pockets, an effect absent in the unsubstituted analog.

Triazolopyridazine SAR 3-Methyl substitution Benzodiazepine receptor Pim-1 kinase

N-(3,3-Diphenylpropyl) Pharmacophore: Documented Biological Precedent Across Multiple Receptor Systems

The N-(3,3-diphenylpropyl) substituent is not merely a passive lipophilic appendage but an established pharmacophoric element with documented biological activity across multiple receptor systems. In GABAB allosteric modulation, N-(3,3-diphenylpropyl)-1-(3-chloro-4-methoxyphenyl)ethylamine (compound 6g) achieved EC50 = 10 nM as a positive allosteric modulator, demonstrating the diphenylpropyl group's capacity to engage allosteric binding pockets [1]. In the CCR5 chemokine receptor series, 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas function as potent, selective CCR5 antagonists, with the diphenylpropyl group identified by QSAR as a critical hydrophobic anchor [2]. In cannabinoid CB1 receptor ligands, N-(3,3-diphenylpropyl)-2,2-diphenylacetamide derivatives showed Ki values as low as 89 nM [3]. The 3,3-diphenylpropyl group confers a characteristic lipophilicity contribution (estimated ΔcLogP ≈ +2.5–3.0 relative to unsubstituted propylamine), enhancing membrane permeability while also modulating hERG liability—a known consideration in this chemotype [2].

3,3-Diphenylpropyl Pharmacophore GABAB modulator CCR5 antagonist Cannabinoid receptor Lipophilicity

Triazolo[4,3-b]pyridazine Scaffold Validation: Dual c-Met/Pim-1 Kinase Inhibition with Defined IC50 Benchmarks

The triazolo[4,3-b]pyridazine scaffold has been established as a validated kinase inhibitor core, with recent studies demonstrating potent dual c-Met/Pim-1 inhibition—an emerging strategy in oncology. In a 2024 study, compound 4g (a 6-substituted triazolo[4,3-b]pyridazine derivative) showed IC50 = 0.163 ± 0.01 μM against c-Met and IC50 = 0.283 ± 0.01 μM against Pim-1, with mean growth inhibition (GI%) of 55.84% across 60 cancer cell lines, outperforming the reference compound and derivative 4a (GI% = 29.08%) [1]. The 6-amino substituent is a critical pharmacophoric element in this series, directly contacting the ATP-binding pocket. Earlier work on 3-aryl-6-amino-triazolo[4,3-b]pyridazine Pim-1 inhibitors identified compound 24 as a potent and selective inhibitor (though limited by solubility), and compound 29 (Ki = 21 nM for Pim-1) as an optimized lead with improved solubility and permeability [2]. These studies establish quantitative activity benchmarks for the scaffold class and demonstrate that the 6-position substituent is a primary driver of both potency and drug-like properties.

Triazolo[4,3-b]pyridazine c-Met Pim-1 kinase Dual inhibition Cancer IC50

BRD4 Bromodomain Inhibition: Triazolo[4,3-b]pyridazine Derivatives as Epigenetic Probe Starting Points with Crystallographically Defined Binding Modes

A 2023 study reported a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors with micromolar IC50 values, and crucially solved the co-crystal structures of four selected inhibitors bound to BRD4 BD1, providing atomic-level definition of the binding mode [1]. The crystal structures (PDB entries including 7YQ9) reveal that the triazolo[4,3-b]pyridazine core engages the Kac (acetylated lysine) binding pocket, with the 6-amino substituent oriented toward the solvent-exposed ZA channel—a region where structural variation can modulate selectivity between BD1 and BD2 domains [1][2]. The study explicitly concluded that 'compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors' [1]. The target compound's N-(3,3-diphenylpropyl) group at the 6-position represents a structurally distinct vector extending into the ZA channel, differentiating it from the crystallographically characterized analogs (which carried indole-ethyl, trifluoromethyl-phenyl, or methoxy-phenyl substituents).

BRD4 Bromodomain Epigenetics X-ray crystallography Triazolopyridazine BET inhibitor

Best-Fit Research Application Scenarios for N-(3,3-Diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine


Kinase Inhibitor Screening Libraries: Pim-1 and c-Met Dual Inhibition SAR Exploration

The triazolo[4,3-b]pyridazine scaffold has demonstrated tractable dual c-Met/Pim-1 inhibition with IC50 values in the 0.16–0.28 μM range [1]. The target compound's unique combination of a 3-methyl group and an N-(3,3-diphenylpropyl) 6-amino substituent provides a structurally differentiated entry point for SAR campaigns aimed at optimizing potency, selectivity, and drug-like properties within this emerging dual-inhibition paradigm. The scaffold's activity against 60 cancer cell lines (NCI-60 panel) provides a rich comparative dataset for benchmarking new analogs [1].

Epigenetic Probe Development: BRD4 Bromodomain Inhibitor Design with Crystallographic Guidance

Four triazolo[4,3-b]pyridazine derivatives have been co-crystallized with BRD4 BD1, revealing a conserved binding pose in which the 6-substituent extends into the ZA channel—a key region for achieving BD1/BD2 selectivity [2]. The target compound's N-(3,3-diphenylpropyl) group at the 6-position is structurally distinct from any of the four crystallographically characterized ligands, offering an opportunity to probe ZA channel interactions and potentially discover novel BRD4 bromodomain inhibitors with differentiated selectivity profiles. The published crystal structures (PDB 7YQ9 and related entries) provide direct structural templates for computational docking and structure-based optimization [2].

CNS Target Screening: GABA-A Receptor and GABAB Allosteric Modulator Profiling

The triazolo[4,3-b]pyridazine core has a well-established history as a benzodiazepine receptor ligand scaffold, with CL 218872 (3-methyl-6-aryl-triazolo[4,3-b]pyridazine) demonstrating α1-selective GABA-A binding (Ki = 130 nM for α1, 14-fold selective over α2) . Independently, the 3,3-diphenylpropyl group has demonstrated GABAB positive allosteric modulator activity with EC50 values as low as 10 nM in related chemotypes [3]. The target compound merges both pharmacophoric elements—the triazolo[4,3-b]pyridazine core (GABA-A ligand) and the 3,3-diphenylpropyl group (GABAB modulator)—into a single chemical entity, making it a valuable probe for simultaneously assessing activity at both GABA receptor subtypes in CNS screening cascades [3].

GPCR and Chemokine Receptor Antagonist Discovery: CCR5 and Cannabinoid Receptor Screening

The 3,3-diphenylpropyl group is a validated pharmacophore in GPCR modulator design, with demonstrated activity as CCR5 antagonists (substituted 1-(3,3-diphenylpropyl)-piperidinyl amides/ureas) [4] and cannabinoid CB1 receptor ligands (Ki = 89–560 nM for N-(3,3-diphenylpropyl)-2,2-diphenylacetamide derivatives) [5]. The target compound incorporates this privileged fragment onto the triazolo[4,3-b]pyridazine core, creating a chemotype that has not been explored in either the CCR5 or cannabinoid literature. This structural novelty makes the compound a candidate for expanding GPCR screening libraries where the 3,3-diphenylpropyl group has established target engagement precedent [4][5].

Quote Request

Request a Quote for N-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.